molecular formula C18H20ClNO B7780331 (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol

(4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol

Cat. No. B7780331
M. Wt: 301.8 g/mol
InChI Key: RIDOZMKSACPLLD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol involves the reaction of 4-chlorobenzaldehyde with cyclohexylmagnesium bromide, followed by reaction with 4-pyridylmethyl chloride and reduction with sodium borohydride.

Starting Materials
4-chlorobenzaldehyde, cyclohexylmagnesium bromide, 4-pyridylmethyl chloride, sodium borohydride

Reaction
Step 1: 4-chlorobenzaldehyde is reacted with cyclohexylmagnesium bromide in anhydrous ether to form (4-chlorophenyl)cyclohexylmethanol., Step 2: (4-chlorophenyl)cyclohexylmethanol is reacted with 4-pyridylmethyl chloride in the presence of a base such as potassium carbonate to form (4-chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol., Step 3: (4-chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol is reduced with sodium borohydride in methanol to yield the final product.

properties

IUPAC Name

(4-chlorophenyl)-cyclohexyl-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-17-8-6-15(7-9-17)18(21,14-4-2-1-3-5-14)16-10-12-20-13-11-16/h6-14,21H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDOZMKSACPLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)Cl)(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(cyclohexyl)pyridin-4-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.